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Compound of Interest

3,6-Dichloropyridazine-4-
Compound Name:
carbonitrile

Cat. No. B1313932

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound 3,6-Dichloropyridazine-4-carbonitrile. Due to the limited availability of
experimentally derived spectra in public databases, this document presents a compilation of
predicted and expected spectroscopic values based on the compound's structure, alongside
detailed experimental protocols for acquiring such data. This information is intended to serve as
a valuable resource for researchers involved in the synthesis, characterization, and application
of this molecule in drug development and other scientific endeavors.

Compound Information
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Parameter

Value

Chemical Name

3,6-Dichloropyridazine-4-carbonitrile

CAS Number 35857-93-3
Molecular Formula CsHCIz2Ns3
Molecular Weight 173.99 g/mol

Monoisotopic Mass

172.9547524 Da

Melting Point

105-106 °C

Spectroscopic Data

The following tables summarize the expected spectroscopic data for 3,6-Dichloropyridazine-

4-carbonitrile based on its chemical structure and known spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR (Proton NMR) Data

Chemical Shift (8)

Multiplicity Integration Assignment

ppm

~8.0-8.5 Singlet (s) 1H Pyridazine H-5
13C NMR (Carbon-13 NMR) Data

Chemical Shift (8) ppm Assighment

~155 - 160 C-3, C-6 (C-Cl)

~130- 135 C-5 (CH)

~120-125 C-4 (C-CN)

~115-120 -C=N

© 2025 BenchChem. All rights reserved.

2/8 Tech Support


https://www.benchchem.com/product/b1313932?utm_src=pdf-body
https://www.benchchem.com/product/b1313932?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1313932?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Infrared (IR) Spectroscopy

Wavenumber (cm—?) Intensity Assignment

~3100 - 3000 Weak Aromatic C-H stretch

~2240 - 2220 Medium C=N (nitrile) stretch

~1600 - 1450 Medium Aromatic C=C and C=N stretch
~850 - 750 Strong C-Cl stretch

Mass Spectrometry (MS)

m/z (mass-to-charge ratio)  Relative Intensity (%) Assignment

M]*, [M+2]*, [M+4]*
] (Molecular ion peaks with
~173/175/177 High ) ) _
isotopic pattern for two chlorine

atoms)

Fragmentation ions (e.g., loss
of Cl, CN)

Variable

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the
spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the
molecule.

Methodology:

o Sample Preparation: A sample of 5-10 mg of 3,6-Dichloropyridazine-4-carbonitrile is
dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCIs) in
a clean, dry NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard for
chemical shift referencing (6 = 0.00 ppm).
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e Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data
acquisition.

e 'H NMR Acquisition:

o

The spectrometer is tuned to the proton frequency.

[¢]

A standard one-pulse sequence is used to acquire the *H spectrum.

o

Key parameters such as the spectral width, acquisition time, and relaxation delay are
optimized to ensure good signal-to-noise and resolution.

[¢]

The number of scans is adjusted to achieve an adequate signal-to-noise ratio.
e 13C NMR Acquisition:
o The spectrometer is tuned to the carbon-13 frequency.

o A proton-decoupled pulse sequence is used to acquire the 13C spectrum, which results in
single lines for each unique carbon atom.

o Alarger number of scans is typically required for 13C NMR due to the low natural
abundance of the 3C isotope.

o Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain
the frequency-domain spectrum. Phase correction and baseline correction are applied to the
spectrum. The chemical shifts are referenced to the internal standard (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the
absorption of infrared radiation.

Methodology (Attenuated Total Reflectance - ATR):

o Sample Preparation: A small amount of the solid 3,6-Dichloropyridazine-4-carbonitrile
sample is placed directly onto the ATR crystal.
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Instrumentation: An FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond
crystal) is used.

Background Spectrum: A background spectrum of the empty ATR crystal is recorded to
account for atmospheric and instrumental contributions.

Sample Spectrum: The sample is brought into firm contact with the ATR crystal using a
pressure clamp. The infrared spectrum of the sample is then recorded.

Data Acquisition: The spectrum is typically acquired over the mid-infrared range (e.g., 4000-
400 cm~1). Multiple scans are co-added to improve the signal-to-noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to
generate the final absorbance or transmittance spectrum. The positions of the absorption
bands are reported in wavenumbers (cm~1).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron lonization - EI):

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
The sample is vaporized in the ion source.

lonization: In the ion source, the vaporized molecules are bombarded with a high-energy
electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a
positively charged molecular ion ([M]*).

Fragmentation: The high energy of the ionization process often causes the molecular ion to
be unstable, leading to its fragmentation into smaller, charged fragments.

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a
mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The mass analyzer separates
the ions based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of each ion at a specific m/z value.
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o Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion
abundance versus m/z. The peak with the highest m/z value typically corresponds to the

molecular ion.

Workflow and Relationships

The following diagrams illustrate the logical workflow for spectroscopic analysis and the
relationship between the spectroscopic techniques and the derived structural information.

Spectroscopic Analysis
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Caption: General workflow for the synthesis and spectroscopic analysis of a chemical

compound.
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Caption: Relationship between spectroscopic techniques and the structural information they
provide.

 To cite this document: BenchChem. [Spectroscopic Characterization of 3,6-
Dichloropyridazine-4-carbonitrile: A Technical Guide]. BenchChem, [2026]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1313932#3-6-dichloropyridazine-4-
carbonitrile-spectroscopic-data-nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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